

# Technical Guide: PKI-179 Hydrochloride - A Dual PI3K/mTOR Inhibitor

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## Compound of Interest

Compound Name: PKI-179 hydrochloride

Cat. No.: B2743481

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This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **PKI-179 hydrochloride**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

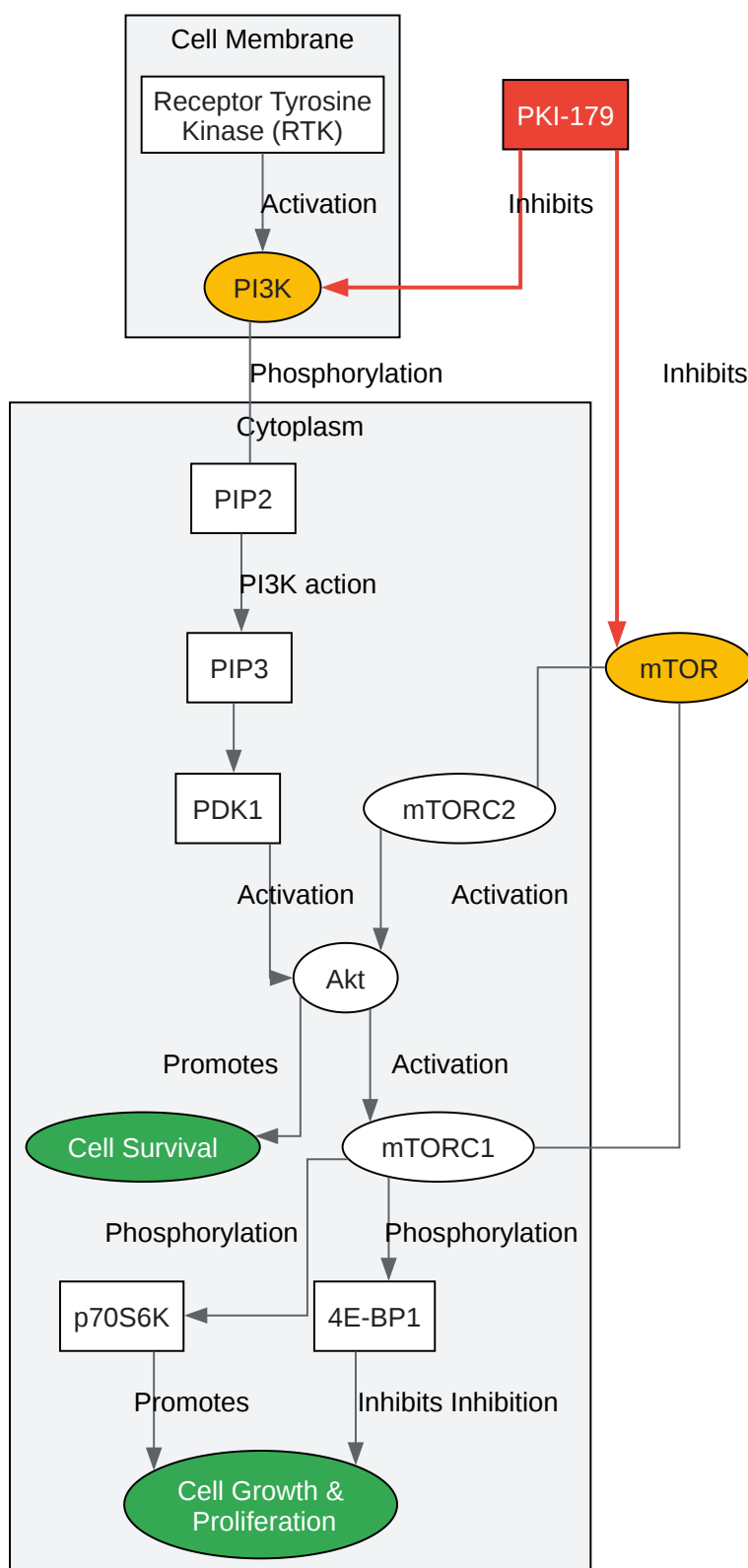
**PKI-179 hydrochloride** is a second-generation, ATP-competitive small molecule inhibitor. Its chemical identity is well-defined and characterized by the following properties.

Identifier	Value
IUPAC Name	1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride
Molecular Formula	C <sub>25</sub> H <sub>29</sub> ClN <sub>8</sub> O <sub>3</sub>
Molecular Weight	525.0 g/mol
CAS Number	1463510-35-1
SMILES	<chem>C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl</chem>
InChI Key	JNMURGIZAFELTR-UHFFFAOYSA-N
Appearance	White to off-white solid
Solubility	Soluble in DMSO (~2.5 mg/ml) and DMF (~2 mg/ml). Sparingly soluble in aqueous buffers.

## Mechanism of Action and Signaling Pathway

**PKI-179 hydrochloride** exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, survival, and proliferation. Dysregulation of this pathway is a common feature in many human cancers. PKI-179 is a dual inhibitor, targeting both PI3K and mTOR, which can lead to a more potent and durable anti-tumor response compared to inhibitors that target a single node in the pathway.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of PKI-179.



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PI3K/mTOR Signaling Pathway Inhibition by PKI-179.

## Biological Activity and Quantitative Data

**PKI-179 hydrochloride** has demonstrated potent inhibitory activity in both biochemical and cell-based assays. It is also orally bioavailable and shows anti-tumor efficacy in vivo.

### In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations ( $IC_{50}$ ) of PKI-179 against various PI3K isoforms and mTOR have been determined in enzymatic assays.

Target	$IC_{50}$ (nM)
PI3K- $\alpha$	8
PI3K- $\beta$	24
PI3K- $\gamma$	74
PI3K- $\delta$	77
PI3K- $\alpha$ (E545K mutant)	14
PI3K- $\alpha$ (H1047R mutant)	11
mTOR	0.42

PKI-179 exhibits high selectivity for PI3K and mTOR, with  $IC_{50}$  values greater than 30  $\mu$ M against a panel of 361 other kinases. It does show some activity against the cytochrome P450 isoform CYP2C8 ( $IC_{50}$  = 3  $\mu$ M).

### In Vitro Anti-proliferative Activity

The anti-proliferative effects of PKI-179 have been evaluated in various cancer cell lines.

Cell Line	Cancer Type	$IC_{50}$ (nM)
MDA-MB-361	Breast Cancer	22
PC-3	Prostate Cancer	29

## In Vivo Efficacy and Oral Bioavailability

**PKI-179 hydrochloride** has demonstrated significant anti-tumor activity in a mouse xenograft model of human breast cancer (MDA-MB-361). Dosing at 50 mg/kg resulted in pronounced tumor growth arrest. The compound is well-tolerated, with no significant weight loss observed in the tested animals.

The oral bioavailability of PKI-179 has been assessed in multiple species.

Species	Oral Bioavailability (%)
Nude Mouse	98
Rat	46
Monkey	38
Dog	61

## Experimental Protocols

The following sections outline representative methodologies for key experiments used to characterize the activity of **PKI-179 hydrochloride**.

### PI3K HTRF® Kinase Assay

This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the inhibitory activity of compounds against PI3K $\alpha$ .

Materials:

- Recombinant human PI3K $\alpha$  enzyme
- PIP2 substrate
- ATP
- PI3K assay buffer

- GST-tagged GRP1
- Anti-GST antibody labeled with Lumi4-Tb cryptate
- Streptavidin-XL665
- **PKI-179 hydrochloride**
- 384-well low-volume plates
- HTRF®-compatible plate reader

Procedure:

- Prepare serial dilutions of **PKI-179 hydrochloride** in DMSO.
- Add 2 µL of the compound dilutions to the wells of a 384-well plate.
- Add 4 µL of a solution containing the PI3K $\alpha$  enzyme and PIP2 substrate in the assay buffer.
- Initiate the kinase reaction by adding 4 µL of ATP solution.
- Incubate the plate at room temperature for 30 minutes.
- Stop the reaction by adding 5 µL of the HTRF® detection mix containing GST-GRP1, Lumi4-Tb anti-GST, and Streptavidin-XL665.
- Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
- Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
- Calculate the HTRF® ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC<sub>50</sub> value.

## Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method for assessing the anti-proliferative effects of **PKI-179 hydrochloride** on cancer cells.

Materials:

- MDA-MB-361 or PC-3 cells
- Complete cell culture medium
- **PKI-179 hydrochloride**
- 96-well clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **PKI-179 hydrochloride** in the complete cell culture medium.
- Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.

- Plot the luminescence signal against the compound concentration to determine the IC<sub>50</sub> value.

## In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **PKI-179 hydrochloride** in a mouse xenograft model.

Materials:

- Female athymic nude mice (4-6 weeks old)
- MDA-MB-361 human breast cancer cells
- Matrigel
- **PKI-179 hydrochloride**
- Vehicle solution
- Calipers
- Animal balance

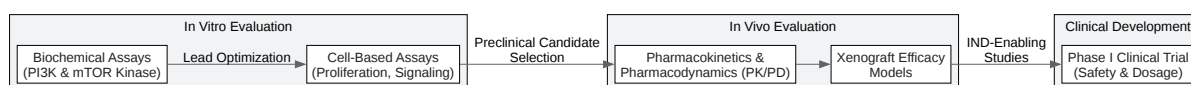
Procedure:

- Subcutaneously implant  $5 \times 10^6$  MDA-MB-361 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a mean volume of approximately 150-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administer **PKI-179 hydrochloride** (e.g., 50 mg/kg) or the vehicle solution to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at the specified dosing schedule (e.g., daily or every 3 days).

- Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Continue the treatment for a predetermined period (e.g., 4 weeks).
- At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

## Experimental and Developmental Workflow

The development of a kinase inhibitor like PKI-179 typically follows a structured workflow, from initial discovery to preclinical and clinical evaluation. A phase 1 clinical trial for an advanced malignant solid tumor was initiated in 2010 (NCT00997360).



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Typical Drug Discovery and Development Workflow for a Kinase Inhibitor.

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